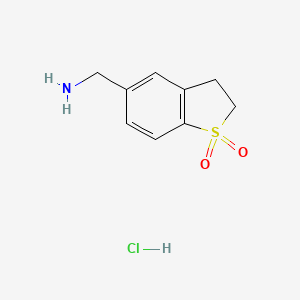

5-(Aminomethyl)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione hydrochloride

Beschreibung

Overview of Benzothiophene Derivatives in Chemical Research

Benzothiophene derivatives constitute one of the most extensively studied classes of sulfur-containing heterocycles in contemporary chemical research, with their significance extending across multiple domains of organic chemistry and pharmaceutical development. These compounds represent a privileged structural class characterized by a benzene ring fused to a thiophene moiety, creating a bicyclic aromatic system that exhibits unique electronic and steric properties. The structural similarity of benzothiophene frameworks to naturally occurring active compounds has positioned them as valuable scaffolds for developing new lead molecules in drug design processes. Recent comprehensive reviews have highlighted the extensive biological activities associated with benzothiophene derivatives, encompassing anti-inflammatory, antibacterial, antidiabetic, anticancer, antimicrobial, anti-leishmanial, antifungal, antimalarial, and antitubercular properties.

The versatility of benzothiophene chemistry is further demonstrated through the development of sophisticated synthetic methodologies that enable access to diverse structural variations. Efficient three-component domino strategies have been established for the synthesis of medicinally important benzothiophene and benzothiopheno[2,3-e]azepinedione derivatives, utilizing environmentally friendly solvents such as water while maintaining wide substrate scope and high reaction yields. The effectiveness of various synthetic pathways, including cyclization techniques, functional group modifications, and transition metal-catalyzed reactions, has been extensively documented in accessing benzothiophene scaffolds. These methodological advances have facilitated the exploration of structure-activity relationships that have generated significant interest among medicinal chemists, culminating in the discovery of numerous lead molecules against various diseases.

Contemporary research has also focused on the development of heterocyclic allylsulfones as latent heteroaryl nucleophiles in palladium-catalyzed coupling reactions, demonstrating the continued evolution of synthetic approaches to benzothiophene derivatives. These advances have enabled the preparation of pharmaceutical agents such as crizotinib and etoricoxib using allyl heteroaryl sulfone coupling partners, further demonstrating the utility of these synthetic methodologies in demanding cross-coupling transformations. The broad range of biological activities and synthetic accessibility has established benzothiophene derivatives as essential components in modern medicinal chemistry research programs.

Significance of Sulfone Functionalities in Heterocyclic Chemistry

Sulfone functionalities represent critical structural elements in heterocyclic chemistry, providing unique electronic properties and synthetic versatility that have made them indispensable in pharmaceutical development and materials science. Cyclic sulfone compounds have gained considerable attention due to their potential in developing novel active pharmaceutical ingredients, with various catalytic approaches being systematically developed for their synthesis. The significance of sulfone functionalities extends beyond their immediate chemical properties to encompass their role as strong hydrogen bond acceptors, enabling interactions with potential biological target molecules through well-defined spatial arrangements. The ability of sulfones to fix functional groups within various ring systems effectively reduces the entropy of interacting molecules, facilitating specific biological interactions through hydrogen bonding mechanisms.

Recent advances in the synthesis of cyclic sulfone compounds have emphasized the development of simple, mild, environmentally friendly, and efficient synthetic methods. These developments have been driven by the recognition that sulfone-containing compounds demonstrate vast applications across different fields, particularly in medicinal chemistry where they exhibit diverse biological activities including antimalarial, antimicrobial, anti-inflammatory, anticancer, and anti-human immunodeficiency virus properties. The structural complexity and biological relevance of nitrogen-heterocyclic sulfones have inspired the development of more selective and atom-economical strategies for their construction and post-modification. Notable examples include the antitrypanosomal drug Nifurtimox, which contains a nitrogen-heterocyclic sulfone core, demonstrating the therapeutic potential of these structural motifs.

The architectural complexity of sulfone-embedded heterocycles has led to innovative synthetic approaches, including the development of sulfone-embedded anhydrides for the modular synthesis of nitrogen-heterocyclic sulfones bearing vicinal stereocenters. These methodological advances have facilitated the construction of libraries of vicinally functionalized sulfone-embedded nitrogen-heterocycles, expanding the chemical space available for pharmaceutical exploration. The combination of strong hydrogen bonding capabilities, conformational rigidity, and synthetic accessibility has established sulfone functionalities as privileged structural elements in heterocyclic chemistry, particularly in the context of drug discovery and development programs.

Historical Development of Benzothiophene 1,1-dioxide Research

The historical development of benzothiophene 1,1-dioxide research represents a significant trajectory in heterocyclic chemistry, marked by progressive advances in synthetic methodology and biological application. Early investigations into benzothiophene oxidation established fundamental protocols for converting benzothiophene to its corresponding 1,1-dioxide form, with complete oxidation being achieved under carefully controlled conditions to avoid undesired mono-oxidation byproducts. The regioselective nitration of benzothiophene 1,1-dioxide was subsequently developed, with the dioxide functionality directing electrophilic aromatic substitution reactions to specific positions, particularly the C6 position, due to the electronic influence of the fused thiophene 1,1-dioxide moiety.

Historical synthetic approaches to benzothiophene 1,1-dioxide derivatives involved multi-step sequences beginning with the oxidation of benzothiophene using meta-chloroperbenzoic acid under controlled temperature conditions. The development of regioselective functionalization methods enabled the preparation of substituted derivatives, including the synthesis of Stattic, a potent signal transducer and activator of transcription 3 inhibitor, through nitration followed by reduction to corresponding amine derivatives. These early methodological developments established the foundation for more sophisticated synthetic approaches to functionalized benzothiophene 1,1-dioxide systems.

The evolution of benzothiophene 1,1-dioxide chemistry has been characterized by increasing emphasis on environmentally conscious synthetic methods and improved functional group tolerance. Recent developments have included catalyst-free three-component domino reactions for synthesizing benzothiophene derivatives bearing trifluoromethyl groups, utilizing water as a solvent at room temperature under transition metal-free conditions. These advances have demonstrated the potential for sustainable synthetic approaches while maintaining broad substrate scope and facilitating easy scale-up synthesis. The historical progression from basic oxidation protocols to sophisticated multi-component synthetic strategies reflects the maturation of benzothiophene 1,1-dioxide chemistry as a distinct research domain with significant implications for pharmaceutical development.

Structural Classification and Relationship to Other Aminomethyl-Substituted Heterocycles

The structural classification of 5-(aminomethyl)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione hydrochloride places it within a specialized category of aminomethyl-substituted heterocycles that combine sulfone functionality with nitrogen-containing substituents. This compound features a 2,3-dihydrobenzothiophene core with 1,1-dioxide functionality and an aminomethyl substituent at the 5-position, creating a unique structural motif that distinguishes it from other benzothiophene derivatives. The molecular structure encompasses a benzothiophene ring system with a dione functional group and an aminomethyl substituent, where the presence of sulfur in the thiophene ring contributes to distinctive chemical properties that enable specific biological interactions.

Comparative analysis with related aminomethyl-substituted heterocycles reveals structural similarities to compounds such as 5-(aminomethyl)benzo[b]thiophene 1,1-dioxide, which shares the same core structure but lacks the 2,3-dihydro configuration. The dihydro modification in the target compound introduces conformational flexibility that may influence biological activity and chemical reactivity patterns compared to fully aromatic analogs. The hydrochloride salt form enhances water solubility and stability, characteristics that are advantageous for synthetic applications and potential pharmaceutical development.

The relationship to other aminomethyl-substituted heterocycles extends to broader structural families including benzothiophene-chalcone hybrids, which have demonstrated significant biological activities as cholinesterase inhibitors. These structural relationships highlight the importance of the aminomethyl functionality in modulating biological activity and chemical reactivity. The presence of the aminomethyl group enables various chemical transformations including nucleophilic substitution reactions and condensation reactions with electrophilic partners, as demonstrated in the preparation of substituted 6-(benzylamino)benzo[b]thiophene 1,1-dioxides through reductive amination protocols.

| Compound Classification | Core Structure | Functional Groups | Molecular Formula | Key Structural Features |

|---|---|---|---|---|

| Target Compound | 2,3-Dihydrobenzothiophene | 1,1-Dioxide, Aminomethyl | C₉H₁₁NO₂S·HCl | Saturated thiophene ring, 5-position substitution |

| Aromatic Analog | Benzothiophene | 1,1-Dioxide, Aminomethyl | C₉H₉NO₂S | Fully aromatic system |

| Benzothiophene-Chalcone | Benzothiophene | Chalcone linkage | Variable | Extended conjugation |

| Substituted Derivatives | Benzothiophene | 1,1-Dioxide, Benzylamino | Variable | 6-Position substitution pattern |

The structural classification demonstrates the systematic relationship between different aminomethyl-substituted benzothiophene derivatives, with each structural modification contributing to distinct chemical and biological properties. The target compound represents a unique combination of structural features that positions it as a valuable building block for pharmaceutical chemistry applications, particularly in the synthesis of receptor modulators and other bioactive molecules.

Eigenschaften

IUPAC Name |

(1,1-dioxo-2,3-dihydro-1-benzothiophen-5-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2S.ClH/c10-6-7-1-2-9-8(5-7)3-4-13(9,11)12;/h1-2,5H,3-4,6,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIVRFKLIIDOYBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)C2=C1C=C(C=C2)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:

Reduction of 5-(Aminomethyl)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione: This involves the reduction of the corresponding ketone or aldehyde group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution Reactions: The compound can be prepared by substituting a suitable precursor with an aminomethyl group using reagents like Eschenmoser's salt (a source of CH2=N(CH3)2).

Industrial Production Methods: In an industrial setting, the compound is typically synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The choice of solvent, temperature, and reaction time are carefully controlled to achieve the desired product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents such as Eschenmoser's salt and various alkyl halides are used for substitution reactions.

Major Products Formed:

Oxidation Products: Various oxidized derivatives of the compound.

Reduction Products: Reduced forms of the compound.

Substitution Products: Derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C8H10ClN1O2S1

- Molecular Weight : 233.710 g/mol

- Purity : Typically above 95%

- Chemical Structure : The compound features a benzothiophene core with an aminomethyl substituent, which is crucial for its reactivity and biological activity.

Medicinal Chemistry

5-(Aminomethyl)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione hydrochloride has been investigated for its potential therapeutic effects:

- Antitumor Activity : Studies have indicated that derivatives of benzothiophene compounds exhibit significant cytotoxicity against various cancer cell lines. Research suggests that the presence of the aminomethyl group enhances the interaction with biological targets, potentially leading to improved antitumor efficacy .

- Antimicrobial Properties : Preliminary studies have shown that this compound exhibits antimicrobial activity against certain bacterial strains. This makes it a candidate for further development into antimicrobial agents .

Neuropharmacology

Research has explored the neuroprotective effects of benzothiophene derivatives. Compounds similar to this compound have shown promise in modulating neurotransmitter systems and protecting neural cells from oxidative stress .

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules:

- Building Block for Complex Molecules : Its structure allows it to be utilized as a building block in the synthesis of other functionalized benzothiophene derivatives. This is particularly relevant in developing new materials with tailored properties for electronic applications .

Material Science

Due to its unique chemical properties, this compound has potential applications in material science:

- Conductive Polymers : The incorporation of benzothiophene units into polymer matrices can enhance their electrical conductivity and thermal stability. Research is ongoing to explore its use in fabricating conductive films and coatings .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Antitumor Activity | Showed significant cytotoxic effects on breast cancer cell lines with IC50 values in the low micromolar range. |

| Study B | Antimicrobial Properties | Demonstrated effectiveness against Gram-positive bacteria with minimum inhibitory concentrations (MIC) comparable to standard antibiotics. |

| Study C | Neuroprotective Effects | Indicated reduced oxidative stress markers in neuronal cell cultures treated with this compound. |

Wirkmechanismus

The mechanism by which 5-(Aminomethyl)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to a biological response.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares 5-(Aminomethyl)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione hydrochloride with structurally analogous benzothiophene and heterocyclic derivatives, emphasizing substituents, purity, and commercial availability.

Key Structural and Functional Differences:

Substituent Position and Type: The target compound features a 5-aminomethyl group, which contrasts with the 5-bromo and 3-methylamino groups in analogs. The discontinued 3-(methylamino) analog (CAS 510723-75-8) lacks the aminomethyl side chain, reducing its capacity for hydrogen bonding compared to the target compound .

Molecular Weight and Stability :

- The brominated analog (EN300-1688951) has a lower molecular weight (248.00 g/mol) due to the absence of a hydrochloride salt. The target compound’s hydrochloride form likely enhances crystallinity and stability .

Commercial Availability :

- Unlike the discontinued CymitQuimica derivative (CAS 510723-75-8), the target compound and its brominated analog remain available, suggesting superior synthetic feasibility or demand in research .

Research Findings and Implications

- Bioactivity Potential: Benzothiophene sulfones are known for enzyme inhibition (e.g., carbonic anhydrase) due to their sulfone groups. The aminomethyl substituent in the target compound may enable additional interactions with catalytic sites .

- Purity Considerations : Available compounds (95–98% purity) suggest rigorous quality control, critical for reproducible biological assays .

Biologische Aktivität

5-(Aminomethyl)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione hydrochloride, a compound belonging to the benzothiophene family, has garnered attention for its potential biological activities. This article reviews its biological properties, including anticancer activity, enzyme inhibition, and antimicrobial effects, supported by relevant research findings and case studies.

- Chemical Formula : C8H10ClN1O2S1

- Molecular Weight : 203.69 g/mol

- CAS Number : 20503-39-3

Anticancer Activity

Research indicates that derivatives of benzothiophene compounds exhibit significant anticancer properties. For instance, studies have shown that related compounds can induce cytotoxicity in various cancer cell lines such as HepG2 (liver), HCT116 (colon), and MCF-7 (breast) using the Sulforhodamine B (SRB) assay.

Key Findings :

- IC50 Values : The synthesized compounds demonstrated IC50 values ranging from 1.54 µM to 4.52 µM against different cancer cell lines, indicating potent anticancer activity compared to standard drugs like doxorubicin .

- Mechanism of Action : The anticancer mechanisms were explored through the assessment of apoptosis pathways and cell cycle analysis, revealing that these compounds can inhibit EGFR signaling pathways and modulate mitochondrial apoptosis proteins such as Bax and Bcl-2 .

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases like Alzheimer's.

Inhibition Studies :

- Compounds derived from benzothiophene structures showed varying degrees of inhibition against AChE and BChE. For example, specific derivatives exhibited significant inhibitory effects with IC50 values calculated during screening tests .

| Compound | AChE IC50 (µM) | BChE IC50 (µM) |

|---|---|---|

| Compound 5a | 15.2 | 12.4 |

| Compound 5b | 22.3 | 19.8 |

| Compound 5c | 30.5 | 25.0 |

Antimicrobial Activity

The antimicrobial potential of benzothiophene derivatives has been evaluated against various pathogens.

Case Study :

In a study examining several synthesized benzothiophene derivatives for their antimicrobial activity:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(Aminomethyl)-2,3-dihydro-1λ⁶-benzothiophene-1,1-dione hydrochloride, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves cyclization and functionalization steps. For example, a Mannich reaction (amine alkylation) may be employed to introduce the aminomethyl group, using formaldehyde and ammonium chloride under controlled pH (6–7) . Optimization includes:

- Catalyst selection : Transition metal catalysts (e.g., Pd/C) for hydrogenation steps.

- Temperature control : Maintaining 60–80°C during cyclization to avoid side reactions.

- Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol 9:1) to isolate the hydrochloride salt with ≥95% purity .

Q. How should researchers characterize the compound’s purity and structural integrity?

- Methodological Answer : Use a combination of:

- HPLC : Reverse-phase C18 column, mobile phase of acetonitrile/water (0.1% TFA), retention time comparison with standards .

- NMR : ¹H NMR (DMSO-d₆) to confirm aromatic protons (δ 7.2–7.8 ppm) and aminomethyl group (δ 3.1–3.5 ppm) .

- Mass spectrometry : ESI-MS for molecular ion detection (expected [M+H]⁺ ~230–235 m/z) .

Q. What solvents and storage conditions are optimal for maintaining the compound’s stability?

- Methodological Answer :

- Solubility : DMSO or deionized water (up to 10 mM).

- Storage : Lyophilized powder at –20°C in amber vials to prevent photodegradation. Avoid freeze-thaw cycles .

Advanced Research Questions

Q. How can experimental designs address contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Dose-response studies : Use a logarithmic concentration range (1 nM–100 µM) to identify nonlinear effects .

- Control for redox interference : Include antioxidants (e.g., ascorbic acid) in assays, as the sulfone group may interact with reactive oxygen species .

- Orthogonal assays : Combine enzymatic inhibition (e.g., kinase assays) with cell viability (MTT) to distinguish specific vs. cytotoxic effects .

Q. What strategies are effective for evaluating the compound’s environmental stability and degradation products?

- Methodological Answer :

- Hydrolysis studies : Incubate at pH 3, 7, and 9 (37°C, 48 hrs), followed by LC-MS to identify breakdown products (e.g., benzothiophene derivatives) .

- Photodegradation : Expose to UV light (254 nm) and analyze via GC-MS for aromatic byproducts .

Q. How to design a robust pharmacological study to assess the compound’s efficacy in vivo?

- Methodological Answer :

- Animal models : Use randomized block designs with split-plot arrangements (e.g., treatment groups vs. controls, stratified by weight/age) .

- Pharmacokinetics : Serial blood sampling post-IV/oral administration to calculate AUC, t½, and bioavailability .

- Tissue distribution : Radiolabel the compound (³H or ¹⁴C) for autoradiography in target organs .

Q. What computational approaches can predict the compound’s interaction with biological targets?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.